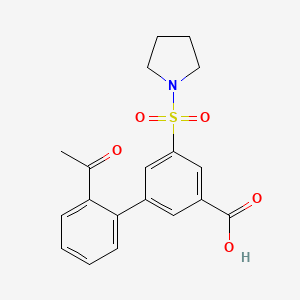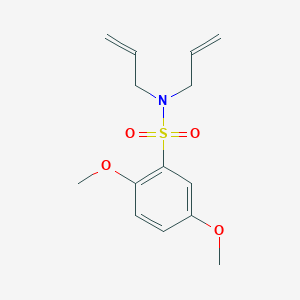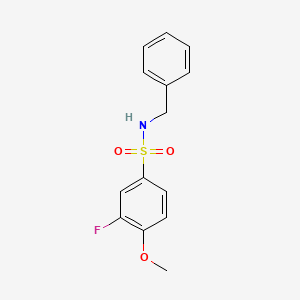
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid, also known as APSB-17, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl-containing biphenyls and has been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. For example, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of PDE-4, which is involved in the regulation of intracellular cyclic AMP levels.
Biochemical and Physiological Effects
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the inflammatory response. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it has been found to exhibit a range of biological activities, making it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also limitations to the use of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments. For example, its effects may be dependent on the cell type or tissue being studied, and it may not be effective in all cases.
Orientations Futures
There are several future directions for research on 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid. One area of research could focus on developing more potent and selective inhibitors of COX-2 and PDE-4. In addition, further studies could investigate the potential applications of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in the treatment of various inflammatory and cancer-related diseases. Finally, research could explore the potential use of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid as a tool for studying the mechanisms of inflammation and cancer.
Méthodes De Synthèse
The synthesis of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves a multi-step process that begins with the reaction of 2-acetylbenzoic acid with thionyl chloride to form 2-acetylbenzoyl chloride. This compound is then reacted with 4-bromoaniline to form 2'-acetyl-4'-bromo-5-aminobiphenyl-3-carboxylic acid. The final step involves the reaction of this compound with pyrrolidine and sulfonyl chloride to form 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid.
Applications De Recherche Scientifique
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Propriétés
IUPAC Name |
3-(2-acetylphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-13(21)17-6-2-3-7-18(17)14-10-15(19(22)23)12-16(11-14)26(24,25)20-8-4-5-9-20/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVIQZLFQHPLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)
![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)


![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)

![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)